molecular formula C11H14ClN3O B1469674 (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone CAS No. 1421103-99-2

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone

Cat. No.: B1469674
CAS No.: 1421103-99-2
M. Wt: 239.7 g/mol
InChI Key: NVIBPSLUKVDLHW-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • The study of crystal structures of related compounds, such as the adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, reveals the dihedral angles and intermolecular interactions, which are crucial for understanding molecular conformations and designing new compounds with desired physical and chemical properties (Revathi et al., 2015).

Synthesis and Characterization

  • Novel compounds with structural similarities, like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized, providing insights into their structural optimization, vibrational spectra, and thermodynamic stability. Such studies are essential for the development of new materials and drugs (Shahana & Yardily, 2020).

Biological Activity

  • The antimicrobial activity of pyridine derivatives, including compounds related to (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone, has been evaluated, showing variable and modest activity against bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Pharmacological Evaluation

  • Related compounds, like (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, have been identified as selective antagonists for specific receptors, showing analgesic effects in animal models. Such studies are critical for the discovery of new therapeutic agents for pain management (Tsuno et al., 2017).

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-9(2-1-5-14-10)11(16)15-6-3-8(13)4-7-15/h1-2,5,8H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIBPSLUKVDLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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